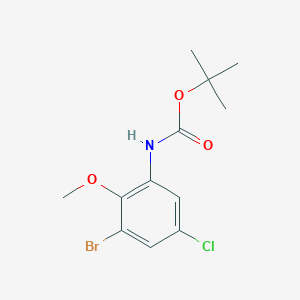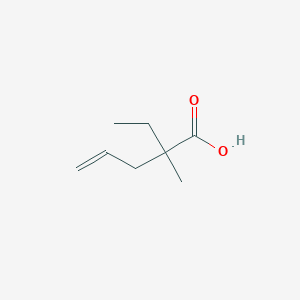![molecular formula C6H10O3S B13501726 6-Methyl-7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione](/img/structure/B13501726.png)
6-Methyl-7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione is a versatile compound with a unique bicyclic structure. It is known for its applications in various scientific fields, including chemistry, biology, and industry. The compound’s molecular formula is C6H8O3S, and it has a molecular weight of 160.19 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable thiol with an epoxide in the presence of a base, followed by oxidation to form the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Applications De Recherche Scientifique
6-Methyl-7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Methyl-7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its unique structure allows it to bind to specific sites on target molecules, modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione
- 6-methyl-7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione
Uniqueness
This compound stands out due to its specific methyl substitution, which can influence its reactivity and interactions with other molecules. This unique feature makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C6H10O3S |
|---|---|
Poids moléculaire |
162.21 g/mol |
Nom IUPAC |
6-methyl-7-oxa-3λ6-thiabicyclo[4.1.0]heptane 3,3-dioxide |
InChI |
InChI=1S/C6H10O3S/c1-6-2-3-10(7,8)4-5(6)9-6/h5H,2-4H2,1H3 |
Clé InChI |
AGWVYKITJCVLKY-UHFFFAOYSA-N |
SMILES canonique |
CC12CCS(=O)(=O)CC1O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


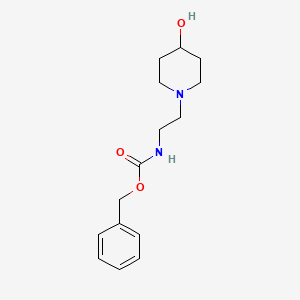
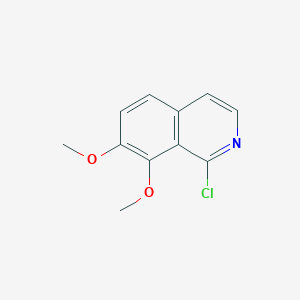

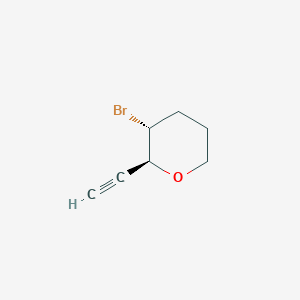

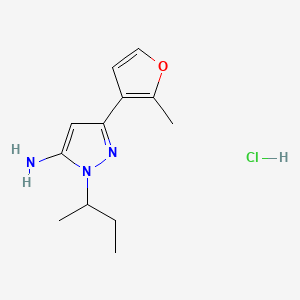
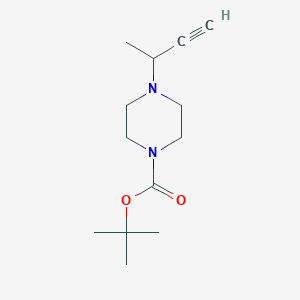
![4-Hydroxythieno[3,2-d]pyrimidine-7-sulfonyl chloride](/img/structure/B13501677.png)

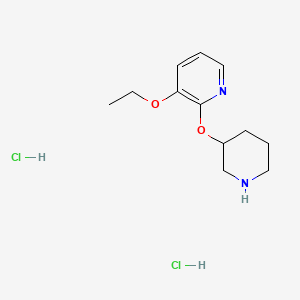
![3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid](/img/structure/B13501687.png)

